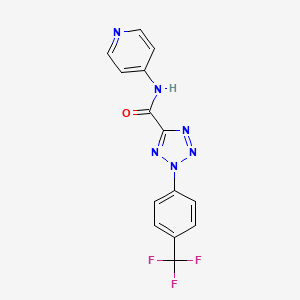

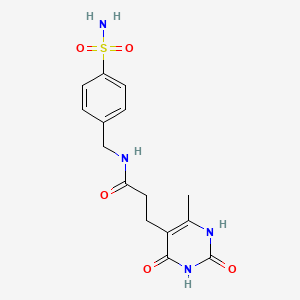

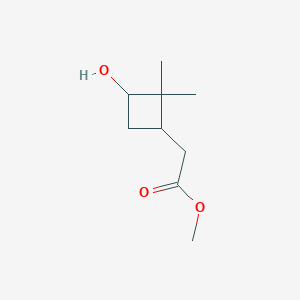

3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest due to their diverse biological activities. In the papers provided, various synthetic routes have been explored to create novel quinazolinone compounds with potential pharmacological applications. For instance, the synthesis of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone involved a multi-step process starting from phenyl acetic acid, leading to compounds with significant antibacterial and antifungal activities . Another study described the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones from methyl anthranilate, which showed notable antihypertensive activity in spontaneously hypertensive rats . Additionally, the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides was achieved through alkylation, although these compounds did not exhibit anticonvulsant activity in the tested model .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is crucial for their biological activity. The synthesized compounds were characterized using various analytical techniques such as NMR spectroscopy, LC/MS, and elemental analysis to confirm their structures . The presence of specific functional groups and substituents on the quinazolinone core influences the interaction with biological targets, as seen in the case of the sulfonamido-4-thiazolidinone derivatives and the triazoloquinazolinones .

Chemical Reactions Analysis

Quinazolinone derivatives undergo various chemical reactions to form new compounds with potential biological activities. For example, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation led to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles . These reactions demonstrate the versatility of quinazolinone chemistry and the possibility of generating a wide array of derivatives for pharmacological testing.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structures. The introduction of different substituents can significantly alter these properties, as seen in the cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole conjugates, where the introduction of a propyl moiety improved cytotoxic activity against HeLa cell lines . The solubility, stability, and reactivity of these compounds are key factors in their potential as drug candidates.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Quinazolinone derivatives have been synthesized and evaluated for various biological activities, including antimicrobial, anti-inflammatory, analgesic, cytotoxic, and diuretic effects. For instance, some quinazolinone derivatives have shown significant antimicrobial activity against a variety of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Gupta et al., 2008). Similarly, other derivatives have been tested for their anti-inflammatory and analgesic properties, showing promising results that could lead to new therapeutic agents (Dewangan et al., 2016).

Anticancer Potential

Some studies have focused on evaluating the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. For example, certain quinazolinone-1,3,4-oxadiazole conjugates have been synthesized and their cytotoxicity tested, revealing significant activity against MCF-7 and HeLa cell lines, which points to potential applications in cancer therapy (Hassanzadeh et al., 2019).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of quinazolinone derivatives have been extensively explored. Various compounds have demonstrated good inhibitory effects against pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, as well as fungicidal activities against Pellicularia sasakii and Colletotrichum capsici, highlighting their potential as agricultural fungicides or antibacterial agents (Yan et al., 2016).

Diuretic Activity

Research on quinazolinone derivatives has also explored their diuretic properties. Specific compounds have shown significant diuretic activity, suggesting their potential in treating conditions associated with fluid retention (Maarouf et al., 2004).

Eigenschaften

IUPAC Name |

3-benzyl-2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4O2S/c25-19-12-6-4-10-17(19)22-27-21(31-28-22)15-32-24-26-20-13-7-5-11-18(20)23(30)29(24)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJJDDCURYIGPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)

![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)

![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)

![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)